C.I. Food Black 2
Overview
Description
Mechanism of Action
C.I. Food Black 2, also known as tetrasodium;6-amino-4-hydroxy-3-[[7-sulfinato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate, is a brown-to-black synthetic diazo dye . It is often used as a colorant in various applications.
Target of Action
The primary target of C.I. Food Black 2 is the visual perception of the consumer. It is used as a colorant in food products, cosmetics, and other applications to enhance their visual appeal.
Mode of Action
This compound interacts with light to absorb certain wavelengths, which results in the perception of the color black. This interaction is due to the specific structure of the compound, which includes azo groups that contribute to its color properties .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to visual perception. By altering the color of a product, it can influence the consumer’s perception and experience of that product. The specific biochemical pathways involved in this process are complex and involve a range of factors, including the light conditions and the individual’s visual system .
Pharmacokinetics
As a colorant, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CIInstead, it remains relatively stable and retains its color properties under various conditions.
Result of Action
The primary result of the action of this compound is the coloration of the product it is used in. This can enhance the visual appeal of the product and influence the consumer’s perception and experience.
Preparation Methods
Synthetic Routes and Reaction Conditions
C.I. Food Black 2 is synthesized through a series of diazotization and coupling reactions. The process begins with the diazotization of 4-aminobenzenesulfonic acid, which is then coupled with 1-naphthol-4-sulfonic acid. This intermediate product undergoes further diazotization and coupling with 2,7-naphthalenedisulfonic acid to form the final compound .
Industrial Production Methods
Industrial production of this compound involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction typically occurs in aqueous medium, and the product is isolated by filtration, followed by drying and milling to obtain the final powdered form .
Chemical Reactions Analysis
Types of Reactions
C.I. Food Black 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: It can be reduced to form aromatic amines, which are often used as intermediates in further chemical synthesis.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for the modification of the dye’s properties.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: Various nucleophiles can be used to substitute the sulfonic acid groups under basic conditions.
Major Products Formed
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Aromatic amines such as 4-aminobenzenesulfonic acid.
Substitution: Modified azo dyes with different functional groups.
Scientific Research Applications
C.I. Food Black 2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in chromatography and as a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.
Comparison with Similar Compounds
C.I. Food Black 2 is unique among azo dyes due to its specific molecular structure, which provides its characteristic black color and stability. Similar compounds include:
Brilliant Black PN (C.I. Food Black 1): Another azo dye with similar applications but different molecular structure and properties.
Carbon Black (C.I. 77266): A pigment used in various applications, primarily as a colorant in food products, but produced through the partial combustion of hydrocarbons
C.I. Food Black 2 stands out due to its specific synthesis process and the stability of its color under various conditions, making it a preferred choice in many industrial applications .
Properties
CAS No. |
2118-39-0 |
---|---|
Molecular Formula |
C26H19N5NaO13S4 |
Molecular Weight |
760.7 g/mol |
IUPAC Name |
tetrasodium;6-amino-4-hydroxy-3-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H19N5O13S4.Na/c27-20-12-18-13(9-23(20)47(39,40)41)10-24(48(42,43)44)25(26(18)32)31-30-22-8-7-21(17-6-5-16(11-19(17)22)46(36,37)38)29-28-14-1-3-15(4-2-14)45(33,34)35;/h1-12,32H,27H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44); |
InChI Key |
ZSRKJGSFDBOHMU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)N)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
2118-39-0 | |
Related CAS |
83221-57-2 |
Synonyms |
Food Black 2; CI 27755 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that replacing sulfonic acid groups in C.I. Food Black 2 with carboxylic acid groups improves water fastness. What is the mechanism behind this improvement?
A1: [] Replacing the sulfonic acid groups in this compound (Structure 1A in the paper) with less acidic carboxylic acid groups (Structure 1B) results in dyes with enhanced water fastness due to a phenomenon called differential solubility. While the paper doesn't delve into the specific mechanism, we can infer:
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